N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide
Description
N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
Properties
IUPAC Name |
N-[4-methyl-2-(oxolane-2-carbonylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINLCHOTSHORBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and tetrahydrofuran derivatives. The key steps include:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the tetrahydrofuran moiety: This step often involves the use of tetrahydrofuran-2-carboxylic acid or its derivatives, which are reacted with appropriate amines under specific conditions to form the desired amide linkage.
Coupling reactions: The final step involves coupling the furan and tetrahydrofuran derivatives using reagents like carbodiimides or other coupling agents to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer activities due to the bioactive nature of furan derivatives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and amide linkage but differ in the substituents on the aromatic ring.
Tetrahydrofuran derivatives: Compounds with the tetrahydrofuran moiety but different functional groups attached.
Uniqueness
N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is unique due to the combination of the furan and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a bioactive compound with diverse applications in medicinal chemistry and other fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
